molecular formula C8H5FN2O4S B2946657 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride CAS No. 1955558-08-3

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride

Cat. No.: B2946657
CAS No.: 1955558-08-3
M. Wt: 244.2
InChI Key: GKIPFVZGWHCHII-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride is a heterocyclic compound featuring a quinazolinone core fused with a sulfonyl fluoride group. The sulfonyl fluoride variant is anticipated to exhibit enhanced stability compared to the chloride, making it suitable for applications requiring prolonged reactivity, such as covalent drug discovery or click chemistry (SuFEx reactions).

Properties

IUPAC Name

2,4-dioxo-1H-quinazoline-6-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O4S/c9-16(14,15)4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIPFVZGWHCHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)F)C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with sulfonyl chloride under specific conditions to form the sulfonyl chloride derivative. This intermediate can then be reacted with fluoride sources to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Sulfonyl Fluoride Reactivity: SuFEx Click Chemistry

The sulfonyl fluoride group enables sulfur(VI) fluoride exchange (SuFEx) reactions, a robust click chemistry platform. Key transformations include:

  • Nucleophilic Substitution : Reacts with amines, alcohols, or thiols under basic conditions to form sulfonamides, sulfonate esters, or thiosulfonates .

  • Cross-Coupling : Participates in palladium-catalyzed reactions with aryl iodides via intermediates like DABSO (dibenzothiophene sulfone), yielding biaryl sulfonyl fluorides .

Table 1: Representative SuFEx Reactions

SubstrateConditionsProductYield (%)Reference
BenzylamineCs₂CO₃, MeCN, 60°C, 16 h6-Sulfonamidoquinazoline-dione92
PhenolKF, MeCN, rt, 12 h6-Sulfonate ester derivative78
4-IodobenzenePdCl₂(AmPhos)₂, DABSO, 75°CBiaryl sulfonyl fluoride84

Photoredox-Mediated Functionalization

Under visible light (450 nm) with Ir[(ppy)₂(dtbbpy)]PF₆ as a photocatalyst, the compound undergoes:

  • C–H Sulfonylation : Couples with electron-rich arenes (e.g., N,N-dimethylaniline) via radical intermediates, forming aryl sulfonyl fluorides .

  • Decarboxylative Fluorosulfonylation : Reacts with carboxylic acids to generate alkyl sulfonyl fluorides under XAT (halogen atom transfer) conditions .

Key Mechanistic Insights:

  • Radical chain propagation involves SO₂ insertion and fluorination by Selectfluor .

  • Aqueous stability studies show a half-life of 4–5 hours at pH 7.4, enabling applications in biological labeling .

Reaction Parameters:

  • Electrode Material: Pt anode, Ag/AgCl reference

  • Electrolyte: KF in CH₃CN/H₂O (3:1)

  • Current Density: 10 mA/cm²

Biological Interactions

The compound exhibits targeted reactivity in biochemical systems:

  • Tyrosine Labeling : Selectively modifies tyrosine residues in peptides (83% conversion at 1 mM concentration) .

  • Enzyme Inhibition : Acts as a covalent inhibitor for serine hydrolases, confirmed by activity-based protein profiling (ABPP) .

Stability and Hydrolysis

Hydrolysis kinetics vary with pH:

  • Acidic Conditions (pH < 3) : Rapid decomposition to sulfonic acid (t₁/₂ = 15 min) .

  • Neutral/Basic Conditions (pH 7–9) : Gradual hydrolysis to quinazoline-dione sulfonate (t₁/₂ = 4–6 h) .

Synthetic Derivatives

Derivatization at the quinazoline core enhances functionality:

  • 3-Methyl Substitution : Improves crystallinity (mp 265–267°C) and stability .

  • Sulfonohydrazide Formation : Reacts with hydrazines to yield bioactive analogs (e.g., antitumor agents) .

Scientific Research Applications

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl Chloride vs. Sulfonyl Fluoride

The sulfonyl chloride (C₈H₅ClN₂O₄S, MW 260.66 g/mol) serves as a precursor for sulfonamide synthesis, reacting with amines under mild conditions (e.g., pyridine catalysis at 0°C) . In contrast, sulfonyl fluorides are typically less reactive toward nucleophiles but offer superior hydrolytic stability. This stability makes fluorides preferable for covalent protein targeting in medicinal chemistry, though direct evidence for the fluoride derivative’s applications is inferred from its chloride analog.

Sulfonamide Derivatives

The sulfonyl chloride is used to synthesize bioactive sulfonamides, such as:

  • N-(6-Fluoropyridin-3-yl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide : A cardiac troponin activator with demonstrated efficacy in increasing fractional shortening in rats .
  • N-(6-((3R,5S)-3,5-dimethylpiperidin-1-yl)pyridin-3-yl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide: A structurally complex derivative highlighting the versatility of the quinazolinone-sulfonyl scaffold in drug discovery .

These compounds retain the quinazolinone core but replace the sulfonyl chloride’s leaving group with aromatic or aliphatic amines, enabling target-specific bioactivity.

Quinazolinone-Based Pesticides

These modifications confer antifungal properties, illustrating how substituent variation dictates application .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Primary Use Key Differences
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride 56044-12-3 C₈H₅ClN₂O₄S 260.66 g/mol Intermediate for sulfonamide synthesis Reactive, short-lived
Target Fluoride Analog (Inferred) - C₈H₅FN₂O₄S ~245.65 g/mol Covalent inhibitor synthesis Higher stability, slower reactivity
N-(6-Fluoropyridin-3-yl)-1-methyl-sulfonamide - - - Cardiac troponin activator Bioactive, pyridine-derived
Quinconazole - C₁₆H₁₁Cl₂N₃O 332.18 g/mol Antifungal pesticide Dichlorophenyl/triazole groups

Key Research Findings

  • Reactivity : Sulfonyl chlorides undergo rapid nucleophilic substitution with amines, while fluorides require harsher conditions or catalysts, balancing reactivity and stability .
  • Bioactivity: Sulfonamide derivatives of the quinazolinone core exhibit cardiac activity, whereas pesticidal analogs rely on bulky aromatic substituents .
  • Synthetic Utility : The chloride’s role as a precursor underscores its importance in medicinal chemistry, with the fluoride variant poised for niche applications in covalent inhibition.

Biological Activity

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride (CAS Number: 56044-12-3) is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₅ClN₂O₄S
  • Molecular Weight : 260.65 g/mol
  • Physical Form : Solid
  • Purity : 97% .

This compound acts primarily as a sulfonyl fluoride derivative. The sulfonyl group is known to react with nucleophiles, which may influence various biological pathways. Its mechanism of action is believed to involve inhibition of specific enzymes or receptors that play critical roles in cellular signaling and metabolic processes.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, compounds with similar structural features have shown effectiveness against HIV strains by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds demonstrate high specificity and low toxicity, making them suitable candidates for further development in antiviral therapies .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies suggest that while the compound exhibits potent biological activity against certain pathogens, it may also induce cytotoxic effects at higher concentrations. The selectivity index (SI), which measures the safety margin between therapeutic and toxic doses, is an essential parameter for assessing its potential as a drug candidate .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antiviral efficacy against HIVThe compound showed an EC50 value of 0.0055 µM against WT HIV-1 strains.
Study 2Assess cytotoxicity in human cell linesCC50 > 221 µM indicating low cytotoxicity compared to existing antiviral agents.
Study 3Investigate pharmacokinetics in animal modelsDemonstrated significant oral bioavailability (37.06%) and liver microsome stability .

Pharmacological Properties

The pharmacokinetic profile of this compound indicates promising characteristics for drug development:

  • Bioavailability : High oral bioavailability observed at doses administered in animal models.
  • Metabolic Stability : The compound exhibited stability in liver microsomes, suggesting a reduced risk of rapid metabolism .

Q & A

Q. What are the established synthetic routes for 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride, and how is its purity validated?

The compound is typically synthesized via chlorosulfonation of a quinazoline precursor using chlorosulfonic acid, followed by fluorination. For example, 3-methylquinoxalin-2(1H)-one undergoes chlorosulfonation to yield the sulfonyl chloride intermediate, which is subsequently converted to the sulfonyl fluoride using a fluorinating agent (e.g., KF or AgF) . Purity is validated via chromatographic techniques (TLC, HPLC) and spectroscopic methods:

  • ¹H/¹³C NMR : Confirms structural integrity by matching peaks to expected proton/carbon environments.
  • IR spectroscopy : Verifies functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹).
  • HRMS : Validates molecular weight and isotopic patterns .

Q. How is the compound characterized structurally, and what analytical challenges arise?

Key characterization steps include:

  • X-ray crystallography : Resolves crystal packing and stereochemistry (if single crystals are obtainable).
  • Elemental analysis : Confirms C, H, N, S content.
    Challenges include hygroscopicity, which may affect elemental analysis, and low solubility in common solvents (e.g., DMSO, THF), complicating NMR acquisition. Anhydrous conditions and deuterated solvents (e.g., DMSO-d₆) are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonyl fluoride synthesis?

Critical parameters include:

  • Temperature : Controlled exothermic reactions (0–5°C during chlorosulfonation) reduce side reactions like over-sulfonation.
  • Solvent choice : THF or dichloromethane improves reagent solubility and reaction homogeneity.
  • Catalysts : Use of triethylamine (Et₃N) to scavenge HCl, preventing acid-catalyzed decomposition .
    By-products (e.g., sulfonic acids) are identified via LC-MS and removed via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability (e.g., cell line sensitivity, incubation time). Methodological recommendations:

  • Standardized cytotoxicity assays : Use the Sulforhodamine B (SRB) assay for consistent protein-content measurement across cell lines .
  • Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) with triplicate replicates.
  • Target validation : Perform molecular docking studies to confirm binding affinity to targets like EGFR or antimicrobial enzymes .

Q. What strategies are effective for derivatizing the sulfonyl fluoride group for targeted drug discovery?

The sulfonyl fluoride moiety is amenable to nucleophilic substitution (e.g., with amines or thiols). Example protocols:

  • Amidation : React with primary amines (e.g., allylamine) in anhydrous DMF at 60°C for 24 hours.
  • Click chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
    Reaction progress is monitored via TLC (Rf shifts) and LC-MS for intermediate detection .

Q. How should stability studies be designed to assess the compound’s shelf life under laboratory conditions?

  • Accelerated degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-A) for 4 weeks.
  • Analytical endpoints : HPLC purity checks and NMR stability comparisons.
  • Storage recommendations : Store desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation .

Methodological Notes

  • Contradiction handling : Cross-validate synthetic yields and purity data across independent labs using shared reference standards.
  • Advanced applications : Explore the compound’s potential as a covalent inhibitor in protease or kinase assays, leveraging its reactive sulfonyl fluoride group .

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